molecular formula C10H12BrNOS B13169175 1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one

1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one

Katalognummer: B13169175
Molekulargewicht: 274.18 g/mol
InChI-Schlüssel: VYYXLYGGLALAOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H12BrNOS and a molecular weight of 274.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an imino-thiolanone structure. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 2-bromobenzaldehyde with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, and medicine. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Eigenschaften

Molekularformel

C10H12BrNOS

Molekulargewicht

274.18 g/mol

IUPAC-Name

1-(2-bromophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H12BrNOS/c11-9-5-1-2-6-10(9)12-14(13)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2

InChI-Schlüssel

VYYXLYGGLALAOX-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=NC2=CC=CC=C2Br)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.